molecular formula C8H5NO2 B116566 Phthalimide CAS No. 85-41-6

Phthalimide

Cat. No. B116566
CAS RN: 85-41-6
M. Wt: 147.13 g/mol
InChI Key: XKJCHHZQLQNZHY-UHFFFAOYSA-N
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Description

Phthalimide is a reagent used to transform allyl- and alkyl halides into protected primary amines. It is used as a precursor to other organic compounds as a masked source of ammonia . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .


Synthesis Analysis

The most common strategy for the synthesis of phthalimides involves the condensation of phthalic acids/anhydrides with primary amines . The structure, optical, and electrochemical properties of novel phthalimide derivatives were clarified by single-crystal X-ray analysis, UV/Vis and fluorescence spectra, spectroelectrochemistry, and voltammetry experiments, and theoretical calculations .


Chemical Reactions Analysis

Phthalimide is acidic, since its conjugate base is resonance stabilized . It reacts with ethanolic KOH to give potassium salt of phthalimide. It is then heated with alkyl halide to give N-alkyl phthalimide. On alkaline hydrolysis, a primary amine is obtained .


Physical And Chemical Properties Analysis

Phthalimide is the organic compound with the formula C6H4(CO)2NH. It is a sublimable white solid that is slightly soluble in water but more so upon the addition of base . It is acidic in nature with a pKa value of 8.3. It is resonance stabilized .

Scientific Research Applications

Phthalimide in Drug Synthesis and Biological Activities

Phthalimide derivatives are widely used in medicinal chemistry due to their broad range of applications, such as anti-convulsant, anti-inflammatory, and analgesic activities. They have been synthesized as tumor necrosis factor-alpha (TNF-alpha) inhibitors, which play a critical role in immune systems. Excessive TNF-alpha production can cause severe damage in auto-immune disorders like rheumatoid arthritis and Crohn's disease. Some phthalimide derivatives have also demonstrated promising results against chronic inflammatory diseases and possess anti-androgenic activity, making them crucial for synthesizing therapeutic synthones (Sharma et al., 2010).

Phthalimide in Organic Synthesis and Catalysis

Phthalimides serve as significant intermediates in organic synthesis, particularly as protecting groups for primary amines during multistep synthesis of biologically relevant targets. The functionalization of phthalimide can be challenging but has been made more efficient and sustainable with transition-metal catalysts. These catalysts provide useful organic building blocks after selectively transforming the phthalimide skeleton (Gramage‐Doria et al., 2018).

Phthalimide as a Fluorescent Probe

Phthalimide-based fluorescent probes are developed for high sensitivity and excellent selectivity, particularly for hydrogen sulfide detection in biological systems. These probes exhibit strong fluorescence enhancement and large Stokes shifts, making them suitable for imaging in living cells (Yang et al., 2015).

Phthalimide in Materials Science

In the field of materials science, phthalimide has been explored as a nucleating agent to improve the crystallization of poly(lactic acid) (PLA). It significantly promotes PLA crystallization, suggesting its use in expanding PLA applications (He et al., 2013).

Future Directions

Phthalimido-thiazolidine derivatives may be useful in cancer therapy, highlighting compound FT-12 (9j) as a promising candidate . The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment . More studies must be carried out to confirm its viability .

properties

IUPAC Name

isoindole-1,3-dione
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InChI

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)
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InChI Key

XKJCHHZQLQNZHY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2=O
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Molecular Formula

C8H5NO2
Record name PHTHALIMIDE
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Related CAS

223537-84-6, 1074-82-4 (potassium salt)
Record name 1H-Isoindole-1,3(2H)-dione, homopolymer
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DSSTOX Substance ID

DTXSID3026514
Record name Phthalimide
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Molecular Weight

147.13 g/mol
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Physical Description

Phthalimide is a white to light tan powder. Slightly acidic. (NTP, 1992), Dry Powder, White solid; [Hawley] White to light tan solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), FREELY SOL IN AQ ALKALI HYDROXIDES; ALMOST INSOL IN BENZENE, PETROLEUM ETHER; FAIRLY SOL IN BOILING ACETIC ACID; SATURATED AQ SOLN CONTAINS 0.036 G @ 25 °C, 0.07 G @ 40 °C, ABOUT 0.4 G @ BOILING POINT; 100 G OF BOILING ALCOHOL DISSOLVES 5 G PHTHALIMIDE, Water solubility = 360 mg/l
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Vapor Pressure

0.00000001 [mmHg]
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Product Name

Phthalimide

Color/Form

MONOCLINIC PRISMS FROM WATER OR BY SUBLIMATION, NEEDLES FROM WATER, PRISMS FROM ACETIC ACID; LEAFLETS (SUBLIMATION), White crystalline leaflets

CAS RN

85-41-6
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Melting Point

460 °F (NTP, 1992), 238 °C
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Synthesis routes and methods I

Procedure details

In a similar manner to Step 2 of Example 1, (E)-3-amino-4-(2-methoxycarbonylvinyl)-6-bromophthalimide (100 mg, 0.308 mmol) was dissolved in acetonitrile (7 mL), and the solution was treated with Compound BB (292 mg, 0.616 mmol), palladium acetate (5.5 mg, 0.025 mmol), tri(o-tolyl)phosphine (15 mg, 0.049 mmol) and triethylamine (0.429 mL, 3.08 mmol), followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=6/1) to obtain (E)-3-amino-4-(2-methoxycarbonylvinyl)-6-(tert-butoxycarbonyl)-5-[4-(tert-butoxycarbonyl)piperazin-1-ylcarbonyl]indol-2-yl)phthalimide (102 mg, yield 49%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.429 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mg
Type
catalyst
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 3.20 g (20.0 m mol) of tryptamine and 3.10 g (20.0 m mol) of phthalic anhydride in 40 ml of toluene was refluxed under a Dean-Stark water separator for 12 h. Cooling, filtration and concentration of the filtrate gave a crude phthalimide which was recrystallized from ethanol to produce 4.85 g (84%), of phthalimide, mp 164°-165° C.; reported 164°-165° C.3
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-hydroxyphthalimide (664 mg, 4.07 mmol), 4-chlorophenylboronic Acid (635 mg, 4.06 mmol) and powdered 4 Å molecular sieves (1.02 g) in dichloromethane (20 mL) was stirred open to the air. Pyridine (0.37 mL, 4.6 mmol) and Cu(OAc)2.H2O (812 mg, 4.07 mmol) were added, and stirring was continued for 18 h. Silica gel (10 g) was added, and the mixture was concentrated to dryness. The residue was added to the top of a silica gel chromatography column, and eluted with hexanes-EtOAc (4:1) to provide 2-4-chlorophenoxy)phthalimide as a white solid (820 mg). This was dissolved in chloroform (37 mL) and methanol (4 mL) and hydrazine hydrate (0.56 mL, 12 mmol) was added. The solution was stirred at room temperature for 24 h. Silica gel (10 g) was added, and the slurry was concentrated to dryness. The solid was added to the top of a silica gel chromatography column, and eluted with hexanes-EtOAc (4:1) to provide O-(4-chlorophenyl)hydroxylamine as a yellow oil (416 mg). This was dissolved in ethanol (5 mL) and treated with HCl/dioxane (4N, 1 mL), followed by gradual addition of EtOAc (50 mL) to precipitate the product. The mixture was filtered and dried under vacuum to provide the titled salt as an off-white crystalline solid (442 mg, 60%). 1H NMR (300 MHz, CD3OD) δ ppm 7.15-7.22 (m, 2H), 7.42-7.49 (m, 2H).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
812 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 40 ml of DMF was suspended 3.9 g (0.021 mole) of potassium phthalimide followed by addition of 3.9 g (0.02 mole) of 2,6-dichloro-3-pyridylmethyl chloride and the mixture was stirred at 60°-70° C. for 2 hours. The DMF was distilled off under reduced pressure and the residue was diluted with 50 ml of water and extracted with CHCl3 (50 ml×3). The extract was dried over MgSO4 and concentrated and the resulting precipitate was collected by filtration, washed with ether and dried to give 3.8 g of N-2,6-dichloro-3-pyridylmethyl)phthalimide as white prisms.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution, stirred at room temperature, of 0.9 g (5.4 mmol) of 3,4-dimethoxybenzylamine in 100 ml of methylene chloride are added 3 g of molecular sieve 4 Å and after 20 minutes 0.7 g (5.4 mmol) of isopropylidene-L-gylceraldehyde and 5 g of anhydrous magnesium sulphate. The mixture is subsequently stirred at room temperature for 1 hour. The resulting organic solution of isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine is cooled to -20° under argon and treated while stirring with 0.88 ml (5.4 mmol) of triethylamine. Then, a solution of 1.25 g (5.6 mmol) of phthaloylglycyl chloride in 20 ml of dry methylene chloride is added dropwise thereto within 1 hour and the mixture is subsequently stirred overnight at room temperature. The mixture is worked-up as described in Example 1 and there are obtained after chromatography 1.56 g (62%) of N-(3S,4S)-cis-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-oxo-3-azetidinyl]phthalimide as a foam; [α ]D =+16.2° (c=1.0 in methanol); MS: 466 (M+).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.88 mL
Type
reactant
Reaction Step Four
[Compound]
Name
phthaloylglycyl chloride
Quantity
1.25 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalimide
Reactant of Route 2
Phthalimide
Reactant of Route 3
Phthalimide
Reactant of Route 4
Phthalimide
Reactant of Route 5
Phthalimide
Reactant of Route 6
Phthalimide

Citations

For This Compound
61,100
Citations
UC Yoon, PS Mariano - Accounts of chemical research, 2001 - ACS Publications
The authors' studies in the area of phthalimide photochemistry are discussed in the context of the development of new methods for N-heterocycle synthesis. Emphasis is given to …
Number of citations: 180 pubs.acs.org
U Sharma, P Kumar, N Kumar… - Mini reviews in medicinal …, 2010 - ingentaconnect.com
Phthalimide analogues have been extensively used in … Number of anti-inflammatory phthalimide analogues have been … chemical and therapeutic aspects of phthalimide derivatives. …
Number of citations: 129 www.ingentaconnect.com
N Kushwaha, D Kaushik - Journal of Applied Pharmaceutical …, 2016 - japsonline.com
… Phthalimide contains an imide functional group and may be considered as nitrogen … In the present work compounds containing phthalimide subunit have been described as a scaffold to …
Number of citations: 90 japsonline.com
GE Winter, DL Buckley, J Paulk, JM Roberts, A Souza… - Science, 2015 - science.org
… Inspired by the retrieval of CRBN using a tethered thalidomide (2), we hypothesized that rational design of bifunctional phthalimide-conjugated ligands could confer CRBN-dependent …
Number of citations: 379 www.science.org
DW Leedy, DL Muck - Journal of the American Chemical Society, 1971 - ACS Publications
Electrochemical reduction of phthalimide derivatives in tV, A-dimethylformamide (DMF) with tetra-ethylammonium perchlorate (TEAP) as supporting electrolyte leads to products which …
Number of citations: 116 pubs.acs.org
JC Sheehan, WA Bolhofer - Journal of the American Chemical …, 1950 - ACS Publications
The present findings are in full agreement with the assumption that the precipitating action of thiocyanate is directed primarily toward the tri-or tetrameric form, I3 or I4 (considering I as …
Number of citations: 306 pubs.acs.org
LM Lima, P Castro, AL Machado, CAM Fraga… - Bioorganic & medicinal …, 2002 - Elsevier
This paper describes the synthesis and anti-inflammatory activity of new N-phenyl-phthalimide sulfonamides (3a–e) and the isosters N-phenyl-phthalimide amides (4a–e), designed as …
Number of citations: 258 www.sciencedirect.com
SHL Kok, R Gambari, CH Chui, MCW Yuen… - Bioorganic & medicinal …, 2008 - Elsevier
… caspase 3 for the biological activity of benzothiazole containing phthalimide. As anticipated, we found that the benzothiazole containing phthalimide at a concentration of 110 μM (40 μg/…
Number of citations: 292 www.sciencedirect.com
JL Santos, PR Yamasaki, CM Chin, CH Takashi… - Bioorganic & medicinal …, 2009 - Elsevier
New phthalimide derivatives were easily prepared through condensation of phthalic anhydride and selected amines with variable yields (70–90%). All compounds (3a–l) were …
Number of citations: 125 www.sciencedirect.com
C UEDA, M NOYAMA, H OHMORI… - Chemical and …, 1987 - jstage.jst.go.jp
The reactivity of phthalimide-N-oxyl radical (2), which is produced by an electrochemical oneelectron oxidation of N-hydroxyphthalimide(1), was investigated. The self-decomposition of …
Number of citations: 134 www.jstage.jst.go.jp

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